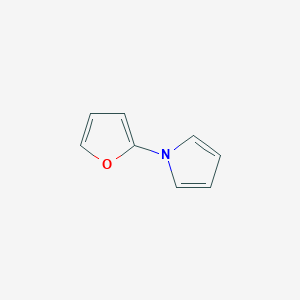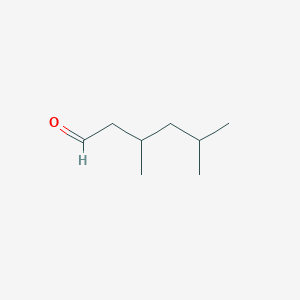![molecular formula C11H22O7P2 B034648 [2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate CAS No. 110559-65-4](/img/structure/B34648.png)
[2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Cyclopropylgeranyl pyrophosphate is a synthetic analog of geranyl pyrophosphate, a key intermediate in the biosynthesis of isoprenoids. This compound is particularly interesting due to its unique cyclopropyl group, which imparts distinct chemical properties and reactivity. It is used primarily in biochemical studies to investigate enzyme mechanisms and metabolic pathways involving isoprenoid biosynthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-cyclopropylgeranyl pyrophosphate typically involves the pyrophosphorylation of 2,3-cyclopropylgeraniol. This process can be achieved through the oxidation of 2,3-cyclopropylgeraniol to the corresponding aldehyde using pyridinium chlorochromate, followed by pyrophosphorylation .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Cyclopropylgeranyl pyrophosphate undergoes various chemical reactions, including isomerization and cyclization. These reactions are catalyzed by monoterpene cyclases, which convert the compound into different monoterpene skeletons .
Common Reagents and Conditions: The isomerization and cyclization reactions typically require the presence of monoterpene cyclase enzymes. The reaction conditions often involve aqueous buffers at physiological pH and temperature to mimic the natural enzymatic environment .
Major Products: The major products formed from these reactions include various monocyclic and bicyclic monoterpenes, which are important intermediates in the biosynthesis of natural products such as squalene and phytoene .
Wissenschaftliche Forschungsanwendungen
2,3-Cyclopropylgeranyl pyrophosphate is widely used in scientific research to study the mechanisms of monoterpene cyclases and other enzymes involved in isoprenoid biosynthesis. It serves as a substrate analog to investigate the isomerization and cyclization steps in these enzymatic processes . Additionally, it is used in metabolic engineering to enhance the production of valuable monoterpenes in microbial hosts .
Wirkmechanismus
The mechanism of action of 2,3-cyclopropylgeranyl pyrophosphate involves its conversion by monoterpene cyclases into various monoterpene products. The cyclopropyl group in the compound helps to uncouple the reaction sequence, allowing for the direct observation of intermediate steps in the enzymatic process . This provides valuable insights into the catalytic cycle of monoterpene cyclases and the formation of different monoterpene skeletons.
Vergleich Mit ähnlichen Verbindungen
- Geranyl pyrophosphate
- Linalyl pyrophosphate
- Farnesyl pyrophosphate
Comparison: Compared to geranyl pyrophosphate, 2,3-cyclopropylgeranyl pyrophosphate has a unique cyclopropyl group that imparts distinct reactivity and stability. This makes it a valuable tool for studying enzyme mechanisms that are not easily observed with the natural substrate . Linalyl pyrophosphate and farnesyl pyrophosphate are also intermediates in isoprenoid biosynthesis, but they lack the cyclopropyl group, which limits their utility in certain mechanistic studies.
Eigenschaften
CAS-Nummer |
110559-65-4 |
|---|---|
Molekularformel |
C11H22O7P2 |
Molekulargewicht |
328.24 g/mol |
IUPAC-Name |
[2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H22O7P2/c1-9(2)5-4-6-11(3)7-10(11)8-17-20(15,16)18-19(12,13)14/h5,10H,4,6-8H2,1-3H3,(H,15,16)(H2,12,13,14) |
InChI-Schlüssel |
QEONFRSBRCWSGB-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1(CC1COP(=O)(O)OP(=O)(O)O)C)C |
Kanonische SMILES |
CC(=CCCC1(CC1COP(=O)(O)OP(=O)(O)O)C)C |
Synonyme |
2,3-CPGPP 2,3-cyclopropylgeranyl pyrophosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![tert-butyl N-[(1S)-1-(5-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-methylpropyl]carbamate](/img/structure/B34588.png)


